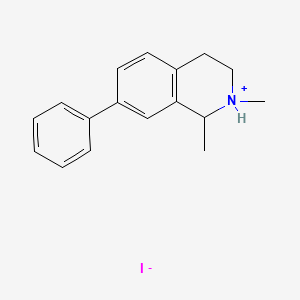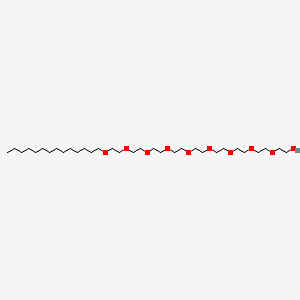
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is a polyether compound with the molecular formula C20H42O11. It is characterized by a long chain of ethylene glycol units terminated with a hydroxyl group. This compound is part of a class of chemicals known for their solubility in water and their ability to form hydrogen bonds, making them useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol typically involves the stepwise addition of ethylene oxide to a starting alcohol under basic conditions. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:
Initiation: The starting alcohol reacts with the base to form an alkoxide ion.
Propagation: The alkoxide ion attacks the ethylene oxide, resulting in the formation of an ethylene glycol unit.
Termination: The reaction is terminated by the addition of a proton source, such as water or an acid, to neutralize the alkoxide ion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous feeding of ethylene oxide and the starting alcohol into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a simpler polyether alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler polyether alcohols.
Substitution: Halogenated or aminated polyethers.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the formulation of buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and as an anti-foaming agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is largely dependent on its ability to form hydrogen bonds and interact with other molecules. In biological systems, it can stabilize proteins and enzymes by forming a hydration shell around them, preventing denaturation. In drug delivery, it can encapsulate hydrophobic drugs within its micellar structure, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Dodecaethylene glycol: Similar in structure but with fewer ethylene glycol units.
Tetraethylene glycol: A shorter polyether with only four ethylene glycol units.
Octaethylene glycol: Contains eight ethylene glycol units, making it shorter than 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol.
Uniqueness
This compound is unique due to its long chain of ethylene glycol units, which imparts distinct properties such as higher solubility in water and the ability to form more stable hydrogen bonds compared to shorter polyethers. This makes it particularly useful in applications requiring high solubility and stability.
Propiedades
Número CAS |
7300-81-4 |
|---|---|
Fórmula molecular |
C32H66O10 |
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H66O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-34-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-35-16-14-33/h33H,2-32H2,1H3 |
Clave InChI |
UOALIJJTQGHCBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


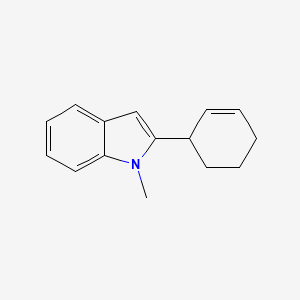
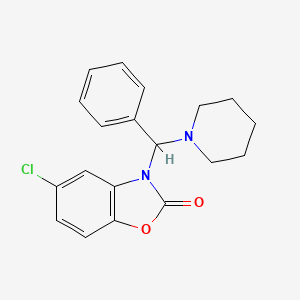
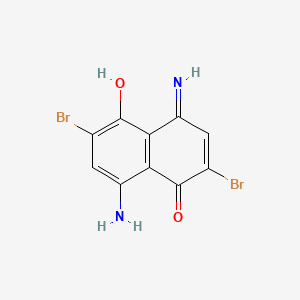
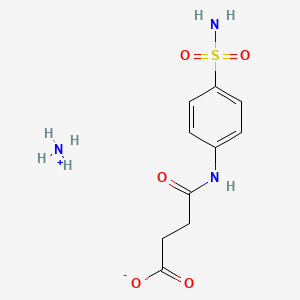
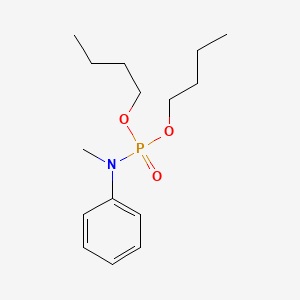
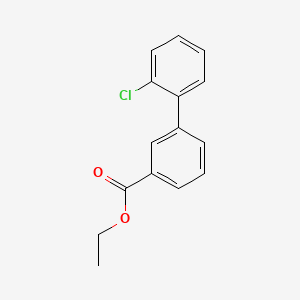
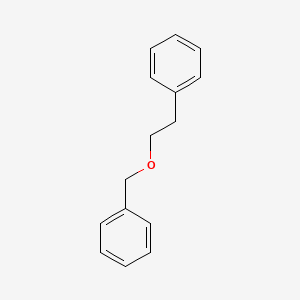
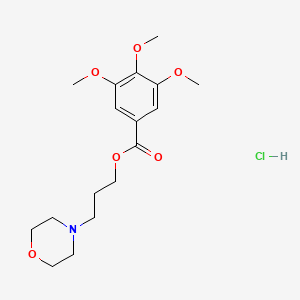
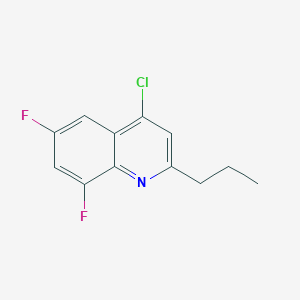
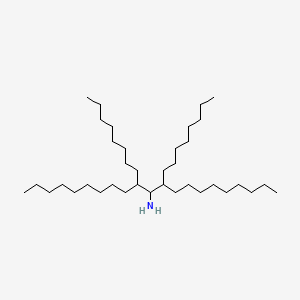
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
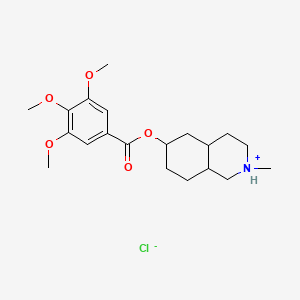
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)
